

An In-depth Technical Guide to the Chemical Properties of Ammonium Hexafluorophosphate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ammonium hexafluorophosphate

Cat. No.: B126223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ammonium hexafluorophosphate (NH_4PF_6) is an inorganic salt composed of an ammonium cation (NH_4^+) and a hexafluorophosphate anion (PF_6^-).^[1] It presents as a white, hygroscopic crystalline solid that is soluble in water.^{[1][2]} This compound serves as a common source of the weakly coordinating hexafluorophosphate anion.^[1] Its utility extends to various applications, including as a preservative, a starting material for the synthesis of other hexafluorophosphate salts, and in the preparation of organometallic compounds.^{[2][3]} Furthermore, it is utilized in the synthesis of non-aqueous polymer gel electrolytes and as a reagent in the production of specialty materials like ionic liquids and battery electrolytes.^{[4][5]}

Core Chemical and Physical Properties

The fundamental properties of **ammonium hexafluorophosphate** are summarized below, providing a quick reference for laboratory and development use.

Table 1: Physical and Chemical Properties of **Ammonium Hexafluorophosphate**

Property	Value
Molecular Formula	NH_4PF_6 ^[5]
Molecular Weight	163.003 g/mol ^{[6][7]}
Appearance	White to beige crystalline powder or needles ^{[4][8]}
Melting Point	58 °C (decomposes) ^{[4][8]}
Density	2.18 g/mL at 25 °C ^{[4][8]}
Decomposition Temperature	68 °C ^[7]

Table 2: Solubility of **Ammonium Hexafluorophosphate**

Solvent	Solubility	Temperature
Water	74.8 g/100 mL ^[8]	20 °C
Acetone	Soluble ^{[7][9]}	-
Methanol	Soluble ^{[7][9]}	-
Ethanol	Soluble ^{[7][9]}	-
Methyl Acetate	Very soluble ^[4]	-

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. Below are outlines of standard experimental protocols for determining key properties of **ammonium hexafluorophosphate**.

1. Determination of Aqueous Solubility

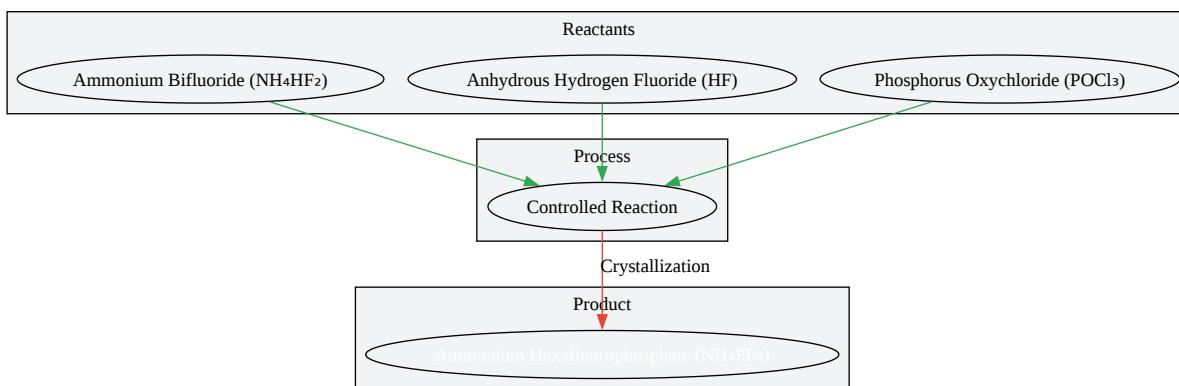
This protocol describes a standard method for quantifying the solubility of **ammonium hexafluorophosphate** in water.

- Objective: To determine the mass of **ammonium hexafluorophosphate** that can be dissolved in a given volume of water at a specific temperature to create a saturated solution.
- Materials: **Ammonium hexafluorophosphate**, deionized water, a constant temperature water bath, a magnetic stirrer and stir bar, a calibrated analytical balance, a filtration apparatus with a 0.45 μm filter, and drying oven.
- Procedure:
 - Equilibrate a sealed vessel containing a known volume of deionized water to the desired temperature (e.g., 20°C) in the water bath.
 - Add an excess amount of **ammonium hexafluorophosphate** to the water while stirring continuously to ensure the formation of a saturated solution.
 - Allow the suspension to equilibrate for a sufficient period (typically 24 hours) to ensure saturation.
 - Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
 - Filter the withdrawn aliquot to remove any remaining microcrystals.
 - Weigh a clean, dry evaporating dish.
 - Transfer the filtered aliquot to the evaporating dish and evaporate the solvent in a drying oven at a temperature below the decomposition point of the salt (e.g., 50°C) until a constant weight is achieved.
 - Calculate the solubility in g/100 mL based on the mass of the dried residue and the initial volume of the aliquot.

2. Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the thermal stability and decomposition profile of **ammonium hexafluorophosphate**.

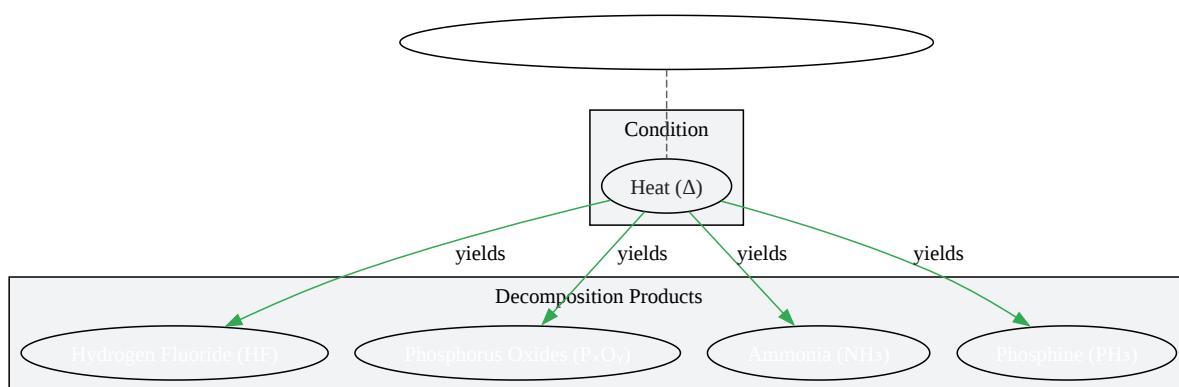
- Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
- Instrumentation: A thermogravimetric analyzer (TGA) coupled with a gas flow control system.
- Procedure:
 - Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
 - Accurately weigh a small sample (typically 5-10 mg) of **ammonium hexafluorophosphate** into a TGA sample pan.
 - Place the sample pan in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.[10]
 - Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 300 °C).
 - Record the mass of the sample as a function of temperature.
 - The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve.


Synthesis and Decomposition Pathways

Understanding the synthesis and decomposition of **ammonium hexafluorophosphate** is vital for its application and handling.

Synthesis

Ammonium hexafluorophosphate can be synthesized through various methods. One common laboratory-scale preparation involves the reaction of ammonium chloride (NH_4Cl), phosphorus pentachloride (PCl_5), and hydrogen fluoride (HF).[7] Another approach utilizes the reaction between pyridinium hexafluorophosphate and an aqueous solution of an amine, such as methylamine, to yield the corresponding **alkylammonium hexafluorophosphate**. A more


recent method involves dissolving ammonium bifluoride in anhydrous hydrogen fluoride and then adding phosphorus oxychloride, which is reported to be a milder and more controllable reaction.[11][12]

[Click to download full resolution via product page](#)

Thermal Decomposition

Upon heating, **ammonium hexafluorophosphate** decomposes.[2][4] The decomposition products can include toxic and corrosive gases such as hydrogen fluoride, phosphorus oxides, phosphine, and ammonia.[4][13] The thermal stability of hexafluorophosphate salts is an area of active research, particularly in the context of their use in lithium-ion batteries.[14][15] Studies on the related lithium hexafluorophosphate (LiPF₆) show that its decomposition can be influenced by the presence of impurities like water, which can lower the onset temperature of decomposition.[14]

[Click to download full resolution via product page](#)

Safety and Handling

Ammonium hexafluorophosphate is a corrosive substance that can cause burns upon contact with skin, eyes, or if ingested.[8][13] It is also hygroscopic and should be stored in a dry, inert atmosphere at room temperature.[4] Incompatible materials include strong acids and strong oxidizing agents.[8][13]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield should be worn.[13][16]
- Skin Protection: Wear compatible chemical-resistant gloves and protective clothing to prevent skin exposure.[13][17]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[13][18]

Handling and Storage:

- Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[[13](#)][[17](#)]
- Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[[13](#)][[17](#)]

In case of accidental exposure, it is crucial to seek immediate medical attention.[[13](#)][[16](#)] For eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash immediately with soap and plenty of water.[[13](#)] If inhaled, move the person to fresh air.[[13](#)][[16](#)] If ingested, do NOT induce vomiting and seek immediate medical aid.[[13](#)][[16](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Ammonium hexafluorophosphate CAS#: 16941-11-0 [m.chemicalbook.com]
- 4. Ammonium hexafluorophosphate | 16941-11-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Ammonium hexafluorophosphate | F6P.H4N | CID 9793912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemister.ru [chemister.ru]
- 8. chembk.com [chembk.com]
- 9. materials.alfachemic.com [materials.alfachemic.com]
- 10. researchgate.net [researchgate.net]
- 11. A kind of preparation method of ammonium hexafluorophosphate - Eureka | PatSnap [eureka.patsnap.com]
- 12. CN107954409B - Preparation method of ammonium hexafluorophosphate - Google Patents [patents.google.com]

- 13. geneseo.edu [geneseo.edu]
- 14. osti.gov [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. biosynth.com [biosynth.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Ammonium Hexafluorophosphate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b126223#ammonium-hexafluorophosphate-chemical-properties\]](https://www.benchchem.com/product/b126223#ammonium-hexafluorophosphate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com